2-Ethoxy-3-nitro-benzoic acid
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Overview
Description
2-Ethoxy-3-nitro-benzoic acid is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzoic acid, characterized by the presence of an ethoxy group at the second position and a nitro group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-3-nitro-benzoic acid typically involves the nitration of 2-ethoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the meta position relative to the carboxylic acid group. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar nitration processes, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-3-nitro-benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The ethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Esterification: Alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products:
Reduction: 2-Ethoxy-3-amino-benzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Esterification: Ethyl 2-ethoxy-3-nitro-benzoate.
Scientific Research Applications
2-Ethoxy-3-nitro-benzoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in the development of biochemical assays and as a probe to study enzyme activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-ethoxy-3-nitro-benzoic acid depends on its chemical reactivity and the specific context in which it is used. For instance, in reduction reactions, the nitro group undergoes a series of electron transfer steps leading to the formation of an amino group. The molecular targets and pathways involved would vary based on the specific application, such as enzyme inhibition in biochemical assays or interaction with biological macromolecules in medicinal chemistry.
Comparison with Similar Compounds
2-Ethoxybenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzoic acid: Lacks the ethoxy group, affecting its solubility and reactivity.
2-Methoxy-3-nitro-benzoic acid: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its chemical properties and reactivity.
Uniqueness: 2-Ethoxy-3-nitro-benzoic acid is unique due to the combination of the ethoxy and nitro groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications, offering a balance of solubility, reactivity, and functional group compatibility.
Properties
IUPAC Name |
2-ethoxy-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-2-15-8-6(9(11)12)4-3-5-7(8)10(13)14/h3-5H,2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZTVFPFNWYERH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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